molecular formula C10H16BrN B1282772 1-Butyl-4-methylpyridinium bromide CAS No. 65350-59-6

1-Butyl-4-methylpyridinium bromide

Cat. No.: B1282772
CAS No.: 65350-59-6
M. Wt: 230.14 g/mol
InChI Key: UWVZAZVPOZTKNM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-methylpyridinium bromide is an organic compound containing bromine. It is commonly used as an ionic liquid and has the chemical formula C10H16BrN. This compound is known for its good solubility in water and organic solvents, making it useful in various chemical applications .

Preparation Methods

1-Butyl-4-methylpyridinium bromide can be synthesized by reacting 4-methylpyridine with 1-bromobutane. The reaction typically involves dissolving 4-methylpyridine in an appropriate solvent and then heating it with 1-bromobutane at a suitable temperature and reaction time. After the reaction, the product is obtained through crystallization or filtration .

Chemical Reactions Analysis

1-Butyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out at elevated temperatures.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Catalysis

1-Butyl-4-methylpyridinium bromide is primarily utilized as a catalyst in organic synthesis. Its ionic nature allows it to facilitate various chemical reactions, enhancing reaction rates and selectivity. For instance, it is effective in promoting nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles. Additionally, it participates in oxidation and reduction reactions under specific conditions, making it a valuable reagent in synthetic organic chemistry .

Electrochemical Applications

This compound is also employed in electrochemical applications. Due to its ionic liquid characteristics, it serves as an electrolyte in batteries and supercapacitors. The high ionic conductivity of this compound contributes to improved performance metrics in energy storage devices.

Biological Studies

In biological research, this compound is used to study various biological systems and processes. Its solubility and stability make it suitable for use in biological assays and as a solvent for biological compounds .

Nanotechnology

Recent studies have explored the interactions of this compound with nanostructures, such as B12N12 nano-cages. Research indicates that this ionic liquid can significantly affect the structural and electronic properties of these nanomaterials. For example, density functional theory (DFT) calculations show that the adsorption of this compound on B12N12 alters its dipole moment and electronic characteristics, suggesting potential applications in nanotechnology and material science .

Environmental Applications

The compound's ability to dissolve a wide range of organic substances makes it a candidate for environmental applications, particularly in the extraction and purification of pollutants from water sources. Its efficiency in solubilizing organic compounds can aid in developing green chemistry methods for environmental remediation .

Summary of Applications

Application Area Details
Chemical SynthesisCatalyzes organic reactions; enhances rates and selectivity
ElectrochemistryUsed as an electrolyte in batteries and supercapacitors
Biological ResearchSolvent for biological assays; studies biological processes
NanotechnologyAlters properties of nanomaterials; potential uses in advanced materials
Environmental ScienceEffective for pollutant extraction; aids green chemistry initiatives

Case Studies

  • Electrochemical Performance : A study demonstrated that incorporating this compound into battery systems improved ionic conductivity and overall energy efficiency compared to traditional electrolytes.
  • Nanostructure Interaction : Research using DFT revealed that the presence of this compound on B12N12 nano-cages increased their dipole moment significantly, indicating a strong interaction that could be exploited for sensor applications .
  • Organic Synthesis : In a comparative study with other ionic liquids, this compound showed superior catalytic activity in specific substitution reactions, highlighting its potential as a preferred catalyst in organic synthesis .

Mechanism of Action

The mechanism of action of 1-Butyl-4-methylpyridinium bromide involves its role as an ionic liquid. It can stabilize reaction intermediates and facilitate the transfer of ions in electrochemical processes. The molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Butyl-4-methylpyridinium bromide can be compared with other similar compounds such as:

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Butyl-1-methylpyrrolidinium bromide
  • 1-Ethyl-3-methylimidazolium bromide

These compounds share similar properties as ionic liquids but differ in their chemical structures and specific applications. This compound is unique due to its specific combination of butyl and methyl groups on the pyridinium ring, which influences its solubility and reactivity .

Biological Activity

1-Butyl-4-methylpyridinium bromide (BMPB) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the biological activity of BMPB, supported by research findings, data tables, and case studies.

BMPB is a quaternary ammonium salt with the chemical formula C10H16BrN. It is synthesized through the reaction of 4-methylpyridine with 1-bromobutane under reflux conditions. The resulting compound exhibits unique structural characteristics that influence its biological activity, including its ionic nature and the presence of a butyl group.

Biological Activity Overview

BMPB's biological activity can be categorized into several key areas:

  • Cytotoxicity : Several studies have evaluated the cytotoxic effects of BMPB on various cell lines. For instance, in a study involving MCF-7 breast cancer cells, BMPB demonstrated significant cytotoxicity with an EC50 value of approximately 3.5 mM, suggesting potential applications in cancer therapy .
  • Hepatotoxicity : Research has indicated that BMPB may exhibit hepatotoxic properties. In zebrafish embryo assays, BMPB exposure resulted in observable developmental abnormalities at concentrations above 2.5 mM, highlighting its potential risks in biological systems .
  • Antimicrobial Activity : BMPB has shown antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, making it a candidate for use in antimicrobial formulations .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study assessed the effects of BMPB on MCF-7 cells, revealing a dose-dependent increase in cell death. The mechanism was linked to oxidative stress and disruption of cellular membranes .
    • Table 1 summarizes the cytotoxic effects observed across different concentrations:
    Concentration (mM)% Cell Viability
    0.590
    1.080
    2.550
    5.020
  • Developmental Toxicity :
    • In zebrafish models, BMPB was administered at varying concentrations to evaluate its teratogenic effects. At concentrations above 2.5 mM, significant developmental defects were noted, including spinal deformities and reduced heart rate .
  • Antimicrobial Efficacy :
    • BMPB was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 1 mM and 2 mM respectively, indicating its potential as an antimicrobial agent .

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of BMPB when adsorbed onto nanostructures like B12N12 nano-cages. These studies revealed that the adsorption energy of BMPB on these surfaces significantly alters its reactivity and stability:

PropertyValue (eV)
EHOMO-5.19
ELUMO-2.06
Energy Gap (Eg)3.13
Electrophilicity (ω)7.26

These findings suggest that BMPB's interactions at the molecular level could enhance its biological effectiveness and stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-butyl-4-methylpyridinium bromide with high purity?

  • Methodological Answer : Synthesis typically involves alkylation of 4-methylpyridine with 1-bromobutane under controlled conditions. Microwave-assisted protocols (e.g., 170°C for 30 minutes with NaH in DMF) can improve yields to ~64%. Post-synthesis purification includes recrystallization from acetonitrile or ethanol, followed by vacuum drying. Purity is confirmed via melting point analysis (138°C) and HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions, mass spectrometry (MS) for molecular weight verification, and elemental analysis for bromide content. Differential scanning calorimetry (DSC) can validate thermal stability, while X-ray crystallography resolves crystal structure details .

Q. What experimental precautions are critical when handling ionic liquids like this compound?

  • Methodological Answer : Despite limited toxicological data, standard ionic liquid precautions apply: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; in case of contact, flush eyes/skin with water for 15 minutes. Store in airtight containers under inert gas to prevent moisture absorption .

Q. How does this compound behave in aqueous two-phase systems (ATPS) with organic salts?

  • Methodological Answer : Phase equilibria studies involve mixing the ionic liquid with salts (e.g., sodium tartrate) at varying temperatures. Cloud-point measurements and turbidimetry determine binodal curves, while tie-line compositions are analyzed via gravimetry or UV-Vis spectroscopy. Data are modeled using the Merchuk equation .

Advanced Research Questions

Q. How does this compound influence dielectric properties in iron oxide nanofluids?

  • Methodological Answer : Prepare ionanofluids by dispersing 1 wt% Fe₃O₄ nanoparticles in the ionic liquid. Measure dielectric response via impedance spectroscopy (10 Hz–10 MHz) at 25–80°C. Analyze permittivity and conductivity trends using Cole-Cole plots, noting enhanced polarization due to bromide ion mobility and nanoparticle-IL interactions .

Q. What computational approaches are used to study its adsorption on B₁₂N₁₂ nanocages?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) optimize geometries and calculate adsorption energies. Natural bond orbital (NBO) analysis reveals charge transfer, while frontier molecular orbital (FMO) gaps predict electronic property changes. Results show bromide adsorption stabilizes the nanocage by 115–122 kJ/mol .

Q. How can microwave-assisted synthesis protocols be optimized to minimize by-products like 6-p-tolylazulene?

  • Methodological Answer : Reduce reaction temperature to 120–150°C and replace NaH with milder bases (e.g., K₂CO₃). Monitor by-product formation via GC-MS and adjust solvent polarity (e.g., switch from DMF to DMAc). Scale-up requires flow reactors to maintain uniform heating .

Q. What role does this compound play in enhancing electromechanical systems?

  • Methodological Answer : As a conductive medium in actuators or sensors, its high ionic mobility improves response times. Test electromechanical strain via dynamic mechanical analysis (DMA) under applied voltages (0.1–5 V). Compare performance with chloride or tetrafluoroborate analogues to isolate anion effects .

Q. How do bromide ions in this IL affect collagen-induced platelet aggregation?

  • Methodological Answer : Conduct in vitro assays with human platelet-rich plasma (PRP). Pre-incubate PRP with 0.1–1 mM IL, then induce aggregation using collagen (2 µg/mL). Monitor turbidity changes spectrophotometrically (540 nm) and compare inhibition rates with control ILs lacking bromide .

Q. What comparative insights emerge from using this compound vs. other ILs in catalytic applications?

  • Methodological Answer : Benchmark catalytic efficiency in model reactions (e.g., Heck coupling). Track turnover frequency (TOF) and activation energy (Eyring plots) using in situ FTIR or NMR. Bromide’s nucleophilicity enhances oxidative addition in Pd-catalyzed systems, but may compete with substrates in SN2 mechanisms .

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVZAZVPOZTKNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049345
Record name 1-Butyl-4-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65350-59-6
Record name 1-Butyl-4-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-methylpyridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.